3-Oxa-7-azabicyclo[4.2.0]octane
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Overview
Description
3-Oxa-7-azabicyclo[420]octane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-azabicyclo[4.2.0]octane typically involves the acylation of readily available tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction. This process yields 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives .
Industrial Production Methods
While specific industrial production methods for 3-Oxa-7-azabicyclo[42
Chemical Reactions Analysis
Types of Reactions
3-Oxa-7-azabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various oxo and hydroxy derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Oxa-7-azabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxa-7-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but lacks the oxygen atom present in 3-Oxa-7-azabicyclo[4.2.0]octane.
Tetrahydro-1,3-oxazines: These compounds serve as precursors in the synthesis of this compound.
Uniqueness
The presence of both oxygen and nitrogen atoms in the bicyclic structure of this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-oxa-7-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H11NO/c1-2-8-4-5-3-7-6(1)5/h5-7H,1-4H2 |
InChI Key |
OWCAMBJMYHYNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1NC2 |
Origin of Product |
United States |
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